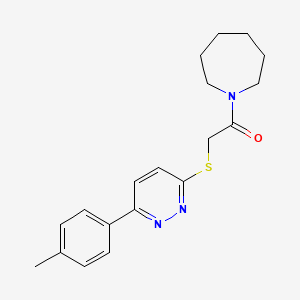

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, this would include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Hydrogen-Bonding Patterns and Crystal Structures

The study of enaminones, including analogues related to 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, reveals significant insights into hydrogen-bonding patterns and crystal structures. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Weak C-H...Br interactions link the molecules into chains, with additional weak Br...O, C-H...π, and C-H...O interactions further stabilizing the crystal structures (Balderson et al., 2007).

Photoinduced Direct Oxidative Annulation

The photoinduced direct oxidative annulation of related compounds provides access to highly functionalized polyheterocyclic ethanones. This process, which does not require transition metals and oxidants, demonstrates the potential of using excited-state intramolecular proton transfer (ESIPT) for synthesizing complex heterocyclic structures. This technique could be applied to synthesize analogues of 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, indicating its relevance in creating novel heterocyclic compounds with potential biological activities (Zhang et al., 2017).

Antiviral Activity

Compounds structurally related to 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone have been studied for their potential antiviral activities. The synthesis and reactions of these compounds have led to the creation of heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities. This suggests that modifications to the chemical structure of 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone could yield compounds with significant antiviral properties (Attaby et al., 2006).

Supramolecular Assemblies

Research on supramolecular assemblies involving aza donor molecules and carboxylic acids indicates the potential for creating complex structures with 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone. These assemblies can divide into host-guest systems and assemblies with infinite molecular tapes, suggesting applications in nanotechnology and materials science (Arora & Pedireddi, 2003).

Antimicrobial and Anticancer Activities

Compounds analogous to 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone have been synthesized and evaluated for antimicrobial and anticancer activities. Certain derivatives have shown to be effective antimicrobial agents and potent anticancer agents against HCT 116 cancer cell lines. This suggests the therapeutic potential of chemical analogues in treating various diseases (Verma et al., 2015).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone”. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

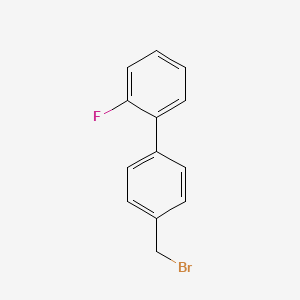

1-(azepan-1-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOVGQPPDDENNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)

![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)

![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)

![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)

![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)

![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)

![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)

![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)